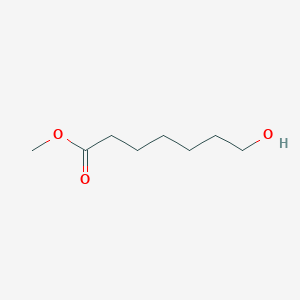
Methyl 7-hydroxyheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-hydroxyheptanoate is a chemical compound with the molecular formula C8H16O3 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.21 g/mol . Its predicted density is 0.991±0.06 g/cm3 . The boiling point is reported to be between 95-100 °C under a pressure of 0.5 Torr . The flash point is 82.2±15.4 °C .Scientific Research Applications
Study on Synthesis of (S)-methyl 3-(((benzyloxy)carbonyl) amino)-7-hydroxyheptanoate
This study describes the synthesis of (S)-methyl 3-(((benzyloxy) carbonyl) amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin, which exhibits moderate cytotoxic activity. The synthesis involved six steps, with key stereoselective synthesis achieved through the Arndt-Eistert homologation reaction and Wolff rearrangement reaction (Feng et al., 2013).
Methyl 7‐Hydroxyhept‐5‐ynoate Synthesis
This paper provides a detailed synthesis process for Methyl 7-hydroxyhept-5-ynoate, including the synthesis of intermediates and byproducts. The synthesis involves key steps like alkylation, Grignard reactions, hydrolysis, and metalation reactions (Casy et al., 2003).
Biological Applications and Properties
Design, Synthesis, and Photophysical Properties of Pyrroloquinoline-Based Compounds
This study involves the design and synthesis of a library of pyrroloquinoline derivatives to identify novel dyes for biological studies. Notably, 7-methyl- and 6,7-dimethylpyrroloquinolinone derivatives were identified as the best blue luminescent dyes for biological applications. These compounds were modified to enhance luminescence profiles and conjugated to functional groups of supramolecular drug delivery systems, proving their potential as blue fluorescent labels in biological investigations (Carta et al., 2015).
Mechanism of Action
Target of Action
Methyl 7-hydroxyheptanoate primarily targets the NF-κB and STAT3 pathways . It activates the transcription of target genes in the transcriptome analysis of Chaetoceros muelleri . It also inhibits the activity of carboxylic ester hydrolase (CES) , which is involved in the metabolism and elimination of many drugs .
Mode of Action
This compound regulates the expression of pro-inflammatory cytokines through activation of NF-κB , which causes an increase in expression of pro-inflammatory cytokines such as TNFα and IL1β . It also activates STAT3 in a dose-dependent manner, leading to increased production of pro-inflammatory cytokines such as IL6 , IL8 , and IL10 .
Biochemical Pathways
The compound affects the NF-κB and STAT3 pathways, leading to the increased expression of pro-inflammatory cytokines . It also inhibits the activity of CES , affecting the metabolism and elimination of many drugs .
Pharmacokinetics
This compound has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -6.25 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 1.97 .
Result of Action
The activation of NF-κB and STAT3 by this compound leads to increased expression of pro-inflammatory cytokines . This can have various effects on the cellular level, depending on the context. The inhibition of CES can affect the metabolism and elimination of many drugs .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 7-hydroxyheptanoate has been shown to regulate the expression of pro-inflammatory cytokines through activation of NF-κB, which causes an increase in expression of pro-inflammatory cytokines such as TNFα and IL1β . It also activates STAT3 in a dose-dependent manner . This activation leads to increased production of pro-inflammatory cytokines such as IL6, IL8, and IL10 .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. It can inhibit the activity of carboxylic ester hydrolase (CES), which is involved in the metabolism and elimination of many drugs . This suggests that this compound may have a broad impact on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it can inhibit the activity of carboxylic ester hydrolase (CES), which is involved in the metabolism and elimination of many drugs . This suggests that this compound may interact with this enzyme, potentially inhibiting its activity and leading to changes in gene expression.
properties
IUPAC Name |
methyl 7-hydroxyheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFRVJHOJAMSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)
![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)
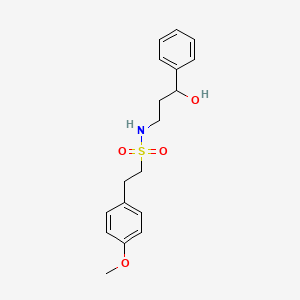
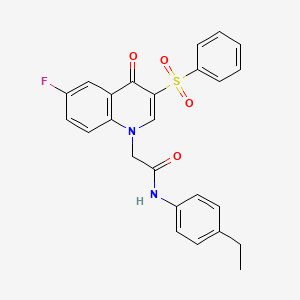

![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)
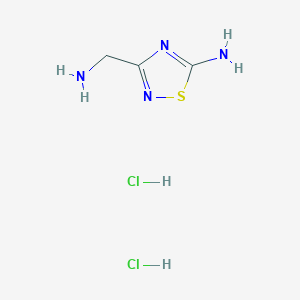

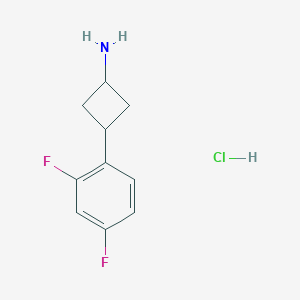

![5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2862529.png)
![5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862530.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)